6-fluoro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one
Overview
Description
“6-fluoro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound. It is a type of thieno[3,2-d]pyrimidin-4(3H)-one, which are important pharmacophores .
Synthesis Analysis
Thieno[3,2-d]pyrimidin-4(3H)-ones can be synthesized via a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide . This reaction is characterized by step economy, reduced catalyst loading, and easy purification .Scientific Research Applications
Antibacterial and Antifungal Activities Compounds related to 6-fluoro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one have shown significant antibacterial and antifungal activities. A study synthesized derivatives of thieno[2,3-d]pyrimidin-4(3H)-ones and tested their activities against various strains of bacteria and fungi. These compounds exhibited higher antifungal activity against Candida species than fluconazole, and certain derivatives showed better antibacterial activity than others, indicating their potential as antimicrobial agents (Kahveci et al., 2020).
Solid-State Fluorescence Properties Another research focus on these compounds involves their solid-state fluorescence properties. Novel fluorescent compounds based on benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides were synthesized and showed strong solid-state fluorescence. These findings suggest applications in materials science, particularly in developing fluorescent materials for bioimaging or sensing technologies (Yokota et al., 2012).
Synthesis of Novel Derivatives The chemical versatility of thieno[3,2-d]pyrimidin-4(3H)-one derivatives enables the synthesis of a wide array of compounds with potential biological activities. Studies have reported the facile synthesis of various derivatives, including those with antimicrobial properties. This research avenue underscores the compound's utility as a scaffold for developing new pharmacologically active molecules (Gomha, 2009).
Mechanism of Action
Target of Action
The primary target of 6-fluoro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one is the Cytochrome bd oxidase (Cyt-bd) . This enzyme is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound inhibits the activity of Cytochrome bd oxidase . This inhibition disrupts the normal function of the enzyme, leading to a decrease in energy production within the bacterial cell .
Biochemical Pathways
The inhibition of Cytochrome bd oxidase affects the energy metabolism pathway within Mycobacterium tuberculosis . This disruption leads to a decrease in ATP production, which is essential for the survival and proliferation of the bacteria .
Pharmacokinetics
The compound’s effectiveness against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target within the bacterial cell .
Result of Action
The result of the compound’s action is a significant antimycobacterial activity against Mycobacterium tuberculosis . Specifically, it has been observed that some of the compounds, including this compound, exhibit very good antimycobacterial activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the expression level of the Cytochrome bd oxidase-encoding genes in different strains of Mycobacterium tuberculosis can affect the compound’s efficacy
Biochemical Analysis
Biochemical Properties
6-Fluoro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with cytochrome bd oxidase, an enzyme involved in the respiratory chain of Mycobacterium tuberculosis . The compound inhibits the activity of cytochrome bd oxidase, leading to a decrease in ATP production, which is essential for the survival of the bacteria . Additionally, it has shown interactions with other proteins and biomolecules, contributing to its antimicrobial properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. In Mycobacterium tuberculosis, the compound has been shown to inhibit cell growth by disrupting the energy metabolism pathways . This disruption leads to a decrease in ATP levels, affecting cell signaling pathways and gene expression . Furthermore, the compound has demonstrated cytotoxic effects on certain cancer cell lines, indicating its potential as an antitumor agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with cytochrome bd oxidase. By binding to the enzyme, the compound inhibits its activity, leading to a reduction in ATP production . This inhibition affects the energy metabolism of the bacteria, ultimately leading to cell death . Additionally, the compound has been observed to induce changes in gene expression, further contributing to its antimicrobial and antitumor effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under various conditions, with minimal degradation observed . Long-term studies have indicated that the compound maintains its antimicrobial and antitumor activities over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown significant antimicrobial activity with minimal toxicity . At higher doses, toxic effects have been observed, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to energy metabolism. The compound interacts with enzymes such as cytochrome bd oxidase, affecting the production of ATP . This interaction leads to changes in metabolic flux and metabolite levels, contributing to its antimicrobial and antitumor activities .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its overall activity and function . Understanding the transport and distribution mechanisms is crucial for optimizing the therapeutic potential of the compound .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound has been observed to localize in specific cellular compartments, including the mitochondria and cytoplasm . This localization is influenced by targeting signals and post-translational modifications, which direct the compound to specific organelles . The subcellular localization is essential for understanding the compound’s mechanism of action and optimizing its therapeutic applications .
Properties
IUPAC Name |
6-fluoro-2-methyl-3H-[1]benzothiolo[3,2-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2OS/c1-5-13-8-6-3-2-4-7(12)9(6)16-10(8)11(15)14-5/h2-4H,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAAIIQKCMUZGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)N1)SC3=C2C=CC=C3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.